molecular formula C13H11FO B189442 3-Fluorobenzyloxybenzene CAS No. 19962-21-1

3-Fluorobenzyloxybenzene

Cat. No.: B189442
CAS No.: 19962-21-1
M. Wt: 202.22 g/mol
InChI Key: CZGNXONBQOCVJM-UHFFFAOYSA-N
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Description

3-Fluorobenzyloxybenzene is an organic compound with the molecular formula C13H11FO and a molecular weight of 202.22 g/mol . It belongs to the class of benzene derivatives and is characterized by the presence of a fluorine atom attached to the benzene ring and a benzyloxy group. This compound is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Fluorobenzyloxybenzene involves the reaction of 3-fluorophenol with benzyl bromide in the presence of potassium carbonate as a base and N,N-dimethylformamide (DMF) as a solvent . The reaction is typically carried out at room temperature for about 5 hours. The mixture is then acidified with diluted hydrochloric acid and partitioned between ethyl acetate and water. The organic layer is dried, filtered, and concentrated, and the product is purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexanes .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluorobenzyloxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are typically employed.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include benzyl alcohol or toluene derivatives.

Mechanism of Action

The mechanism of action of 3-Fluorobenzyloxybenzene depends on its specific application. In biochemical assays, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzyloxybenzene: Similar structure but with a chlorine atom instead of fluorine.

    3-Bromobenzyloxybenzene: Similar structure but with a bromine atom instead of fluorine.

    3-Iodobenzyloxybenzene: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

3-Fluorobenzyloxybenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable in various research applications .

Properties

IUPAC Name

1-fluoro-3-(phenoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGNXONBQOCVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375401
Record name ST51042142
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19962-21-1
Record name ST51042142
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19962-21-1
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